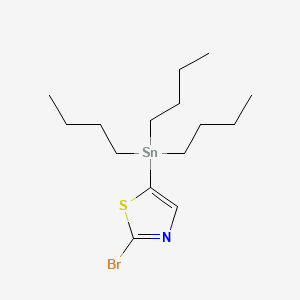

2-Bromo-5-(tributylstannyl)thiazole

Übersicht

Beschreibung

2-Bromo-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C15H28BrNSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tributylstannyl)thiazole typically involves the stannylation of 2-bromo-5-iodothiazole. This process can be achieved through a palladium-catalyzed coupling reaction using tributyltin hydride as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Tributyltin Hydride: Used in the stannylation process.

Inert Atmosphere: Nitrogen or argon to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the product is typically a new thiazole derivative with a substituted aryl or alkyl group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-5-(tributylstannyl)thiazole serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in Stille coupling reactions allows for the introduction of aryl or vinyl groups, making it valuable in constructing diverse organic frameworks .

Material Science

In material science, this compound is utilized to develop new materials with specific electronic or optical properties. For instance, its derivatives have been explored for applications in organic photovoltaic devices due to their favorable electronic characteristics .

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity: Thiazole derivatives exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis. The presence of halogen substituents enhances their efficacy.

- Anticancer Properties: Some derivatives show cytotoxic effects against cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest.

- Neuroprotective Effects: Certain thiazole compounds demonstrate protective effects against oxidative stress in neuronal cells, suggesting potential for neurodegenerative disease therapies .

Antimicrobial Study

A study evaluated various thiazole derivatives against Mycobacterium tuberculosis, revealing that compounds with halogen substitutions exhibited lower minimum inhibitory concentrations (MICs), indicating enhanced antibacterial activity.

Cytotoxicity Assay

In cytotoxicity assays involving cancer cell lines, this compound demonstrated significant inhibition of cell proliferation, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics.

Neuroprotective Screening

In models of oxidative stress-induced neuronal damage, this compound reduced reactive oxygen species (ROS) levels and preserved cell viability, highlighting its potential neuroprotective properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(tributylstannyl)thiazole in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new carbon-carbon bonds. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-5-iodothiazole: A precursor in the synthesis of 2-Bromo-5-(tributylstannyl)thiazole.

2-Bromo-5-(trimethylstannyl)thiazole: Similar in structure but with a trimethylstannyl group instead of a tributylstannyl group.

Uniqueness

This compound is unique due to its specific stannyl group, which provides distinct reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and material science.

Biologische Aktivität

2-Bromo-5-(tributylstannyl)thiazole is a thiazole derivative that has gained attention for its potential biological activities. This compound, characterized by its unique structure, including a bromine atom and a tributylstannyl group, may exhibit significant pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

- Chemical Formula: C15H28BrNSSn

- CAS Number: 1062589-73-4

- Molecular Weight: 405.18 g/mol

The presence of the tributylstannyl group enhances lipophilicity, potentially influencing the compound's interactions with biological targets.

Biological Activity Overview

Research on this compound suggests various biological activities, particularly in antimicrobial and anticancer domains. The thiazole core is known for its diverse biological properties, making it a valuable scaffold in drug design.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The incorporation of various substituents at different positions of the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, certain thiazole compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis . The unique structure of this compound may contribute to similar activities, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their substitution patterns. In the case of this compound, the following factors are critical:

- Position of Substituents: Modifications at the C-2 and C-4 positions can significantly influence activity.

- Nature of Substituents: The tributylstannyl group may enhance lipophilicity and cellular uptake, impacting overall bioactivity.

Table: Comparison of Thiazole Derivatives

| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| 2-Aminothiazole | Structure | < 1 μM against M. tuberculosis | Moderate |

| This compound | Structure | TBD | TBD |

| 4-Pyridylthiazole | Structure | < 0.5 μM against various bacteria | High |

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated various thiazole analogs for their activity against M. tuberculosis. Compounds with similar structures to this compound showed sub-micromolar MIC values, indicating a strong potential for development as anti-tubercular agents .

- Cytotoxicity Assessment : In vitro studies on thiazoles indicate that modifications can lead to enhanced cytotoxicity against cancer cell lines. The specific impact of the tributylstannyl group on cellular mechanisms remains to be elucidated but is hypothesized to enhance interaction with cellular targets .

- Multifunctional Applications : Recent trends in drug discovery emphasize the need for multifunctional compounds that can target multiple pathways simultaneously. The structural characteristics of this compound make it a candidate for such applications, particularly in developing therapies that address both microbial infections and cancer .

Eigenschaften

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKZFBRKEMXQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrNSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.